Ecastolol
描述
准备方法
依卡斯托洛的合成涉及多个步骤,从苯基和恶唑环的制备开始。合成路线通常包括:
苯基的形成: 这涉及到 3,4-二甲氧基苯基乙胺与适当试剂的反应,形成苯基。
恶唑环的形成: 通过涉及合适前体的环化反应合成恶唑环。
偶联反应: 然后使用特定试剂和条件将苯基和恶唑环偶联在一起,形成中间体化合物。
依卡斯托洛的工业生产方法涉及优化这些合成路线,以确保高产量和纯度。 这包括使用先进的技术,如连续流动化学和自动化合成,以简化生产过程 .
化学反应分析
科学研究应用
依卡斯托洛具有广泛的科学研究应用,包括:
化学: 在化学领域,依卡斯托洛用作模型化合物来研究β-肾上腺素受体相互作用,并开发具有改进的疗效和安全性特征的新型β受体阻滞剂。
生物学: 在生物学研究中,依卡斯托洛用于研究β-肾上腺素受体拮抗作用的生理和生化效应。这包括对心血管功能、代谢调节和应激反应的研究。
医学: 临床上,依卡斯托洛用于治疗高血压、心律失常和心绞痛等疾病。目前正在进行研究,以探索其在治疗其他疾病(如心力衰竭和焦虑症)方面的潜力。
作用机制
依卡斯托洛通过阻断β-肾上腺素受体,特别是心脏中的β1受体,发挥作用。这会导致心率和收缩力的下降,降低心脏的氧气需求,减轻心绞痛症状。依卡斯托洛的分子靶标包括β1肾上腺素受体,它是G蛋白偶联受体家族的一部分。 通过抑制这些受体,依卡斯托洛阻止内源性儿茶酚胺(如肾上腺素和去甲肾上腺素)的结合,从而调节心血管功能 .
相似化合物的比较
依卡斯托洛与其他β受体阻滞剂(如普萘洛尔、美托洛尔和阿替洛尔)相似。依卡斯托洛具有独特的结构特征,包括恶唑环和丁酰胺部分的存在,这有助于其独特的药理学特征。 与普萘洛尔相比,依卡斯托洛对β1受体具有更高的选择性,使其更具心脏选择性,并有可能降低与β2受体阻断相关的副作用风险 .
类似化合物
普萘洛尔: 用于各种心血管疾病的非选择性β受体阻滞剂。
美托洛尔: 主要用于治疗高血压和心绞痛的选择性β1受体阻滞剂。
阿替洛尔: 另一种与美托洛尔具有类似用途的选择性β1受体阻滞剂。
比索洛尔: 用于治疗心力衰竭和高血压的高度选择性β1受体阻滞剂.
属性
IUPAC Name |
N-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-3-(1,2-oxazol-5-yl)phenyl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6/c1-4-5-26(31)29-19-7-9-22(21(15-19)23-11-13-28-35-23)34-17-20(30)16-27-12-10-18-6-8-24(32-2)25(14-18)33-3/h6-9,11,13-15,20,27,30H,4-5,10,12,16-17H2,1-3H3,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUIWXDBHIFQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C3=CC=NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998909 | |
Record name | N-[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-3-(1,2-oxazol-5-yl)phenyl]butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77695-52-4 | |
Record name | N-[4-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]-3-(5-isoxazolyl)phenyl]butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77695-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ecastolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077695524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-3-(1,2-oxazol-5-yl)phenyl]butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECASTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEB95DS30P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。